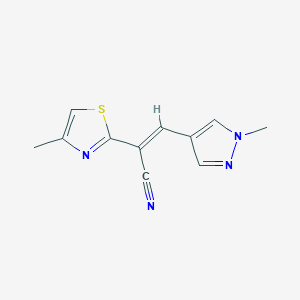![molecular formula C17H21N3O2 B7455455 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7455455.png)
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(Cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one, also known as CBP-307, is a small molecule drug that has been developed for various scientific research applications. This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and metabolic disorders.
Wissenschaftliche Forschungsanwendungen
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in various cancers, and its inhibition has been shown to inhibit tumor growth. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function in animal models of neurodegenerative disorders, including Alzheimer's disease. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, including type 2 diabetes.
Wirkmechanismus
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various downstream signaling pathways that are involved in cell proliferation, differentiation, and apoptosis. The inhibition of CK2 by 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to induce autophagy, which is a cellular process that involves the degradation of damaged proteins and organelles.
Biochemical and Physiological Effects
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has also been shown to improve cognitive function by increasing the activity of various neurotransmitters, including acetylcholine and dopamine. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has been shown to improve glucose metabolism and insulin sensitivity by increasing the activity of various enzymes involved in glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target site. It has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully established. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has several potential future directions for scientific research. It can be further studied for its therapeutic potential in various cancers, neurodegenerative disorders, and metabolic disorders. Additionally, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be studied for its potential use in combination with other drugs to enhance their efficacy. Further studies are also needed to establish the safety and efficacy of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one in humans. Finally, the development of more potent and selective CK2 inhibitors based on the structure of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one can be a potential future direction for drug development.
Conclusion
In conclusion, 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one is a small molecule drug that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one has the potential to be a valuable tool in scientific research and drug development.
Synthesemethoden
The synthesis of 3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one involves the reaction of 4-(4-aminopiperidin-1-yl)-1H-benzimidazol-2(3H)-one with cyclobutanecarbonyl chloride in the presence of a base. The reaction is carried out in an organic solvent under controlled conditions to obtain the desired product. The purity and yield of the product can be improved by using various purification techniques.
Eigenschaften
IUPAC Name |
3-[1-(cyclobutanecarbonyl)piperidin-4-yl]-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c21-16(12-4-3-5-12)19-10-8-13(9-11-19)20-15-7-2-1-6-14(15)18-17(20)22/h1-2,6-7,12-13H,3-5,8-11H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYISODXUMLHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455413.png)
![N-[3-(azepan-1-yl)-3-oxopropyl]furan-2-carboxamide](/img/structure/B7455425.png)
![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)
![2-chloro-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7455436.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455442.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7455444.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
